テノフォビルリン酸

説明

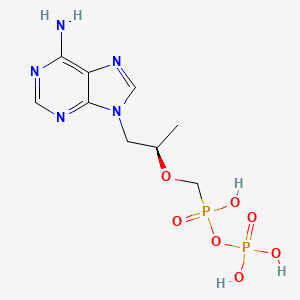

[(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid is a useful research compound. Its molecular formula is C9H15N5O7P2 and its molecular weight is 367.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2r)-1-(6-Aminopurin-9-Yl)propan-2-Yl]oxymethyl-Phosphonooxy-Phosphinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

HIV治療と管理

テノフォビルリン酸は、ヒト免疫不全ウイルス(HIV)治療における重要な薬剤です。 ヌクレオシド系逆転写酵素阻害剤(NRTI)として、ウイルスDNAへの組み込みに際して天然基質と競合し、ウイルス複製を効果的に阻止します 。その有効性と比較的良好な安全性プロファイルにより、多くの抗レトロウイルス療法の組み合わせに含まれています。

B型肝炎治療

この化合物は、B型肝炎ウイルス(HBV)に対して顕著な活性を示しています。 HBVポリメラーゼを阻害することにより、ウイルスの複製を防ぎ、慢性B型肝炎の管理において貴重な選択肢となります 。その使用は、HBVに関連する肝硬変および肝細胞癌の発生率の低下に貢献してきました。

曝露後予防(PEP)

テノフォビルリン酸はPEPに使用されます。PEPは、病原体(HIVなど)への曝露直後に開始される予防的な治療法であり、感染を防ぐために使用されます。 PEPレジメンにおけるその有効性は、特に医療現場におけるHIV蔓延の抑制において大きな進歩を遂げています .

曝露前予防(PrEP)

PrEPの一環として、テノフォビルリン酸はHIV感染のリスクが高い人に投与されます。 これは、コンドームなどの従来の方法に加えて、追加の保護層を提供することで、HIV予防戦略において画期的なものとなっています .

抗ウイルス薬開発

テノフォビルリン酸の作用機序は、新しい抗ウイルス薬の開発のモデルとして役立っています。 特定の酵素を標的にすることでウイルス複製を阻害する能力は、さまざまなウイルス感染症に対する新しい治療薬の開発の道を切り開きました .

薬物動態研究

この化合物のユニークな薬物動態は、広範囲にわたる研究の対象となっています。 研究では、その生物学的利用能を向上させ、潜在的な副作用を軽減することに重点が置かれ、テノフォビルジソプロキシルフマル酸(TDF)やテノフォビルアラフェナミド(TAF)などのプロドラッグが開発されました。これらのプロドラッグはより優れた薬物動態プロファイルを持っています .

抗寄生虫研究

新たな研究では、特にマラリア治療における、テノフォビルリン酸誘導体の抗寄生虫療法における潜在的な応用が示唆されています。 寄生虫感染に対するその有効性を高めるために、化合物の修飾が検討されています .

腫瘍学研究

主要な用途ではありませんが、テノフォビルリン酸とそのアナログの腫瘍学における効果を探求することに関心が寄せられています。 DNAポリメラーゼを阻害するその機序は、急速に増殖する癌細胞を標的にする治療法の開発に活用できる可能性があります .

作用機序

Target of Action

Tenofovir Phosphate primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA .

Mode of Action

Tenofovir Phosphate acts as an antiviral acyclic nucleoside phosphonate . Once activated by bi-phosphorylation, it becomes a potent inhibitor of the viral reverse transcriptase . It competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

Tenofovir Phosphate affects the reverse transcription pathway of the HIV and Hepatitis B viruses . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This results in a decrease in viral load and an increase in CD4 cell count .

Pharmacokinetics

Tenofovir Phosphate exhibits favorable pharmacokinetic properties. It is well absorbed and widely distributed in the body . The compound is metabolized to its active form, tenofovir diphosphate, in hepatic cells . It is primarily excreted unchanged in the urine . These properties contribute to its high bioavailability and efficacy in the treatment of HIV and Hepatitis B infections .

Result of Action

The action of Tenofovir Phosphate leads to a decrease in the viral load and an increase in the number of healthy immune cells, specifically CD4 cells . This helps to strengthen the immune response against the virus and slows the progression of the disease .

Action Environment

The action, efficacy, and stability of Tenofovir Phosphate can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact its effectiveness through drug-drug interactions . Additionally, patient-specific factors such as age, gender, renal function, and genetic variations can also affect the pharmacokinetics and pharmacodynamics of Tenofovir Phosphate .

生化学分析

Biochemical Properties

Tenofovir Phosphate plays a crucial role in biochemical reactions by acting as a nucleotide analog reverse transcriptase inhibitor. It interacts with several enzymes and proteins, most notably the viral reverse transcriptase enzyme. By mimicking the natural nucleotides, Tenofovir Phosphate gets incorporated into the viral DNA chain during replication, leading to premature termination of the DNA strand . This interaction is critical in preventing the proliferation of the virus within the host cells.

Cellular Effects

Tenofovir Phosphate has significant effects on various types of cells and cellular processes. In HIV-infected cells, it inhibits the replication of the virus by targeting the reverse transcriptase enzyme. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into the viral DNA disrupts the normal function of the infected cells, leading to reduced viral load and improved immune function in patients . Additionally, Tenofovir Phosphate has been shown to cause mitochondrial toxicity in renal cells, leading to potential nephrotoxicity .

Molecular Mechanism

The molecular mechanism of Tenofovir Phosphate involves its conversion to Tenofovir diphosphate, the active metabolite. This metabolite competes with natural deoxyribonucleotide substrates for incorporation into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it causes chain termination due to the lack of a 3’-OH group necessary for DNA elongation . This mechanism effectively halts viral replication and reduces the viral load in infected individuals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Phosphate change over time. The compound is relatively stable, but its long-term use can lead to the development of resistance in viral populations. Studies have shown that prolonged exposure to Tenofovir Phosphate can result in mutations in the viral reverse transcriptase enzyme, reducing the drug’s efficacy . Additionally, long-term use has been associated with renal toxicity and bone density loss in patients .

Dosage Effects in Animal Models

The effects of Tenofovir Phosphate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, Tenofovir Phosphate has been associated with nephrotoxicity and bone density loss . Studies in animal models have shown that the compound can cause renal tubular dysfunction and decreased bone mineral density, particularly in older animals .

Metabolic Pathways

Tenofovir Phosphate is involved in several metabolic pathways. After administration, it is converted to its active form, Tenofovir diphosphate, through phosphorylation by cellular kinases. This active metabolite then inhibits viral reverse transcriptase. The compound is primarily eliminated by renal excretion, with a significant portion being excreted unchanged in the urine . The metabolic pathways also involve interactions with enzymes such as organic anion transporters, which facilitate its renal excretion .

Transport and Distribution

Tenofovir Phosphate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via organic anion transporters and distributed to tissues, including the liver, kidneys, and bones . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cellular membranes. In the kidneys, Tenofovir Phosphate is actively secreted into the renal tubules, where it can exert its nephrotoxic effects .

Subcellular Localization

The subcellular localization of Tenofovir Phosphate is primarily within the mitochondria of renal tubular cells. This localization is associated with its nephrotoxic effects, as the compound can cause mitochondrial dysfunction and oxidative stress . The targeting of Tenofovir Phosphate to specific cellular compartments is facilitated by its chemical structure, which allows it to cross cellular membranes and accumulate in mitochondria.

特性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phosphonooxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O7P2/c1-6(20-5-22(15,16)21-23(17,18)19)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H,15,16)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDRSOMUPPCKPB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422505 | |

| Record name | Tenofovir Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206646-04-0 | |

| Record name | Tenofovir Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tenofovir Phosphate congeners affect their ability to inhibit human purine nucleoside phosphorylase?

A1: The research primarily explores the structure-activity relationship of various Tenofovir Phosphate derivatives, focusing on their interaction with human purine nucleoside phosphorylase. The study found that (R)- and (S)-PMPGp demonstrated the most potent inhibitory effects with Ki values around 10^-8 mol/l []. These compounds exhibited a competitive mode of inhibition. Interestingly, introducing a bromine atom at the 8th position of the purine ring, as seen in PMP-8-BrDAPp enantiomers, led to an allosteric binding mode and a mixed type of inhibition. This suggests that modifications to the core structure of Tenofovir Phosphate, particularly at the 8th position of the purine ring, can significantly influence its binding mode and inhibitory potency against human purine nucleoside phosphorylase [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。